molecular formula C11H14N2O2 B13003723 Picolinylproline

Picolinylproline

Katalognummer: B13003723
Molekulargewicht: 206.24 g/mol
InChI-Schlüssel: JXAKWFRDECJWGV-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Pyridin-2-ylmethyl)-L-proline is a compound that combines a pyridine ring with an L-proline moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both the pyridine and proline units in the molecule allows for unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Pyridin-2-ylmethyl)-L-proline typically involves the coupling of pyridin-2-ylmethylamine with L-proline. One common method is the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of (Pyridin-2-ylmethyl)-L-proline may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

(Pyridin-2-ylmethyl)-L-proline can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide.

    Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.

    Substitution: The proline moiety can undergo nucleophilic substitution reactions, particularly at the carboxyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst is used for reduction.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Pyridin-2-ylmethyl)-L-proline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its ability to mimic natural substrates. It is also used in the design of enzyme inhibitors and other bioactive molecules .

Medicine

In medicinal chemistry, (Pyridin-2-ylmethyl)-L-proline is explored for its potential therapeutic applications. It can serve as a scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in catalysis and material science .

Wirkmechanismus

The mechanism of action of (Pyridin-2-ylmethyl)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π stacking interactions, while the proline moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(Pyridin-2-ylmethyl)-L-proline is unique due to the presence of both the pyridine and proline units, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H14N2O2

Molekulargewicht

206.24 g/mol

IUPAC-Name

(2S)-1-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H14N2O2/c14-11(15)10-5-3-7-13(10)8-9-4-1-2-6-12-9/h1-2,4,6,10H,3,5,7-8H2,(H,14,15)/t10-/m0/s1

InChI-Schlüssel

JXAKWFRDECJWGV-JTQLQIEISA-N

Isomerische SMILES

C1C[C@H](N(C1)CC2=CC=CC=N2)C(=O)O

Kanonische SMILES

C1CC(N(C1)CC2=CC=CC=N2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.